molecular formula C11H12N2O3S B12662835 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid CAS No. 65897-42-9

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid

Katalognummer: B12662835
CAS-Nummer: 65897-42-9
Molekulargewicht: 252.29 g/mol
InChI-Schlüssel: MJXZBJCKDZKESQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O3S It is characterized by the presence of a thiazolidine ring fused with a pyridine ring, an acetyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of various pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Pyridinylthiazolidine-4-carboxylic acid
  • 3-Acetylthiazolidine-4-carboxylic acid
  • 2-Pyridinylthiazolidine

Comparison: 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

65897-42-9

Molekularformel

C11H12N2O3S

Molekulargewicht

252.29 g/mol

IUPAC-Name

3-acetyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16)

InChI-Schlüssel

MJXZBJCKDZKESQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.